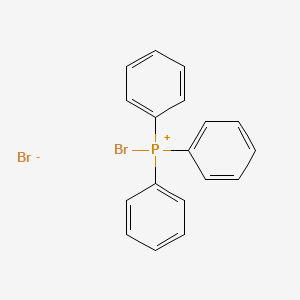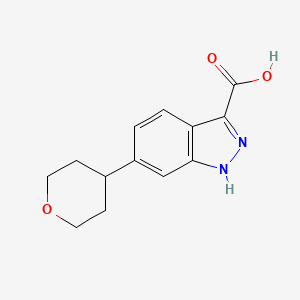
3-(Furan-2-yl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)but-2-enoic acid, also known as 3-(2-furanyl)-2-propenoic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of furfural. This method is advantageous due to the availability of furfural as a biomass-derived platform chemical .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 2-Furanone derivatives.
Reduction: 3-(2-Furanyl)-3-methylpropanoic acid.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials derived from furan-based chemicals
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in Michael addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Furanacrylic acid
- 3-(2-Furanyl)propanoic acid
- 2-Furylacrylic acid
Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to the presence of a methyl group on the acrylic acid moiety, which can influence its reactivity and biological activity. Compared to 2-furanacrylic acid, it has a different substitution pattern, leading to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-(furan-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
PWSGIAZISDWKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


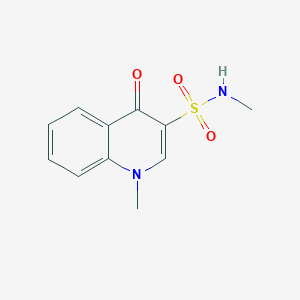


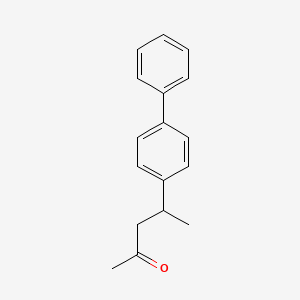

![N-[5-bromo-2-(methylamino)pyridin-3-yl]methanesulfonamide](/img/structure/B8412959.png)
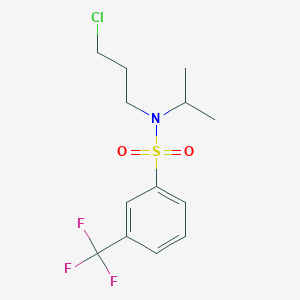


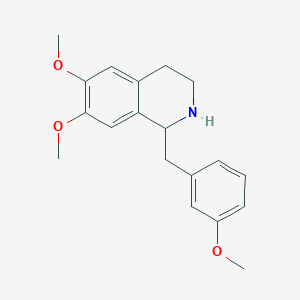

![4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid](/img/structure/B8413004.png)
